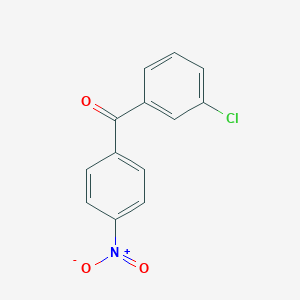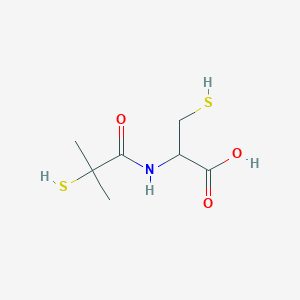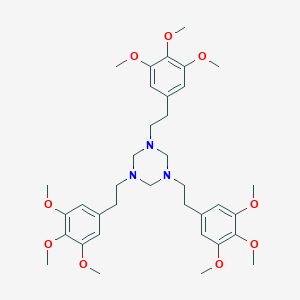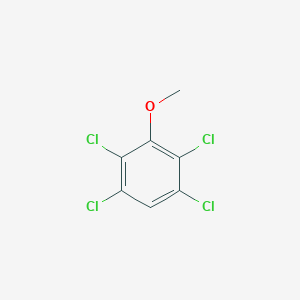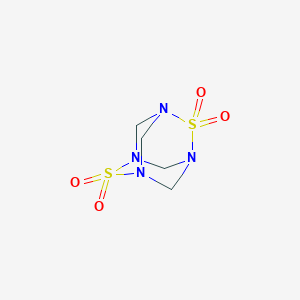
Amiprofos-methyl
Übersicht
Beschreibung
Amiprofos-methyl (AMP) is a chromosome doubling agent that can also act as a herbicide . It is an effective treatment option for relapsing–remitting multiple sclerosis (MS), but its therapeutic mechanism of action has not been fully elucidated . It is also known by other names such as Amiprophos methyl, Amiprofos methyl, and Tokunol M .
Synthesis Analysis
A series of phosphoramidate and phosphorothioamidate compounds based on the lead antitubulin herbicidal agents amiprophos methyl (APM) and butamifos were synthesized and evaluated for antimalarial activity .
Molecular Structure Analysis
The molecular formula of this compound is C11H17N2O4PS. Its average mass is 304.302 Da and its monoisotopic mass is 304.064667 Da .
Physical And Chemical Properties Analysis
This compound is a solid compound with a characteristic odor . It has a density of 1.3±0.1 g/cm3, a boiling point of 389.9±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . Its molar refractivity is 77.6±0.3 cm3 and its molar volume is 238.6±3.0 cm3 .
Wissenschaftliche Forschungsanwendungen
Herbizideffizienz
Amiprofos-methyl ist hauptsächlich als ein phosphorsaures Amidherbizid bekannt . Es wird zur Kontrolle des Unkrautwachstums eingesetzt, indem es die Mikrotubuli-Polymerisation in Pflanzenzellen hemmt, die für die Zellteilung und das Wachstum unerlässlich ist. Diese Verbindung hat nachweislich die Wurzel- und Sprosslänge in Gerste (H. vulgare) verringert und die Tubulin-Polymerisation in Rosa-Arten gehemmt .
Antiparasitäre Aktivität
Forschungen haben gezeigt, dass this compound das Wachstum von Plasmodium falciparum, dem Parasiten, der für Malaria verantwortlich ist, hemmen kann . Es erreicht dies, indem es die Mikrotubuli-Polymerisation in den Trophozoiten verhindert, was ein kritisches Stadium im Lebenszyklus des Parasiten ist.
Mitochondriale Funktionsstudien
This compound wurde verwendet, um mitochondriale Funktionen, insbesondere in Bezug auf die Kalziumdynamik, zu untersuchen . Es hemmt die Kalziumanhäufung in Maismitochondrien und kann einen Kalziumausfluss aus Rattenlebermitochondrien induzieren, was für das Verständnis des Energiestoffwechsels und der Signalwege in Zellen von Bedeutung ist .
Chromosomenverdopplungsmittel
In der Pflanzenbiologie dient this compound als Chromosomenverdopplungsmittel . Diese Anwendung ist entscheidend für die Herstellung von polyploiden Pflanzen, die wünschenswerte Merkmale wie erhöhte Größe, Vitalität oder Fruchtbarkeit aufweisen können.
Forschung zur Mikrotubuli-Dynamik
Die Fähigkeit der Verbindung, die Mikrotubuli-Polymerisation zu hemmen, ohne tierische Zellen zu beeinflussen, macht sie zu einem wertvollen Werkzeug für die Forschung zur Mikrotubuli-Dynamik . Sie hilft beim Verständnis der Unterschiede zwischen pflanzlichen und tierischen Mikrotubuli und ihren jeweiligen Rollen in zellulären Prozessen.
Entwicklung von herbizidresistenten Kulturpflanzen
This compound war maßgeblich an der Entwicklung von herbizidresistenten Kulturpflanzen beteiligt . Durch die Insertion eines menschlichen Gens, das Xenobiotika wie this compound entgiftet, konnten Wissenschaftler Kulturpflanzen schaffen, die herbiziden Behandlungen widerstehen, was eine bessere Unkrautbekämpfung in der Landwirtschaft ermöglicht.
Neutrophilenbiologie
Obwohl es keine direkte Anwendung ist, kann die Rolle von this compound in der Zellbiologie auf Studien zur Neutrophilenbiologie ausgedehnt werden . Neutrophile sind eine Art von weißen Blutkörperchen, die mikrotubulivermittelte Prozesse für Abwehrmechanismen wie Phagozytose und Degranulation verwenden.
Spezifitätsstudien zu Antitubulineffekten
Die Spezifität von this compound für pflanzliches Tubulin gegenüber tierischem Tubulin bietet eine einzigartige Möglichkeit für Spezifitätsstudien zu Antitubulineffekten
Wirkmechanismus
Amiprofos-methyl, also known as Amiprofos methyl or APM, is a phosphoric amide herbicide . This compound has a significant impact on plant growth and development, and its mechanism of action is multifaceted, involving several biochemical pathways and processes.
Target of Action
The primary target of this compound is the tubulin in plants . Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cell’s cytoskeleton. They play a crucial role in maintaining cell shape, enabling intracellular transport, and facilitating cell division .
Mode of Action
This compound acts by inhibiting the polymerization of tubulin , thereby disrupting the formation of microtubules . This inhibition is dose-dependent and reversible . It’s important to note that the anti-tubulin effects of this compound are specific to plants, as it has no effect on bovine brain tubulin polymerization .
Biochemical Pathways
By inhibiting tubulin polymerization, this compound disrupts the normal functioning of the cytoskeleton, which in turn affects various cellular processes. For instance, it can decrease root and shoot length in barley (H. vulgare) and inhibit calcium accumulation in corn mitochondria . It also induces a 3-fold increase in the rate of calcium efflux from rat liver mitochondria .
Pharmacokinetics
Its solubility in various solvents such as dmf, dmso, and ethanol has been reported . These properties can influence the compound’s bioavailability and its overall effectiveness as a herbicide.
Result of Action
The inhibition of tubulin polymerization by this compound leads to a disruption in cell division and growth, resulting in decreased root and shoot length in plants . It also affects calcium dynamics within cells, which can have various downstream effects on cellular processes .
Safety and Hazards
Amiprofos-methyl should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
Zukünftige Richtungen
While Amiprofos-methyl has been studied for its herbicidal properties and its potential use in the treatment of multiple sclerosis, there is still much to learn about this compound. Future research could focus on further elucidating its mechanism of action, exploring its potential uses in other medical conditions, and developing safer and more effective methods of synthesis .
Biochemische Analyse
Biochemical Properties
Amiprofos-methyl plays a significant role in biochemical reactions. It is known to inhibit the polymerization of tubulin, a globular protein that is a key component of the cytoskeleton . This interaction with tubulin disrupts the formation of microtubules, which are essential for various cellular processes including cell division and intracellular transport .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It has been observed to reversibly decrease the root and shoot length of H. vulgare, a model plant species . This compound also inhibits the in vitro polymerization of Rosa tubulin in a dose-dependent manner . At a concentration of 0.1 μM, this compound completely inhibits tubulin polymerization in Hemanthus endosperm cells .
Molecular Mechanism
The mechanism of action of this compound is primarily through its interaction with tubulin. It competitively inhibits the binding of other molecules to tubulin, thereby preventing the polymerization of tubulin into microtubules . This disruption of microtubule dynamics can lead to a variety of effects at the cellular level, including changes in cell shape and impaired cell division .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in plant cell suspension cultures sensitive to this herbicide, concentrations of 1 to 3 μM this compound completely depolymerized both cortical and mitotic microtubule arrays within 1 hour . Recovery from this compound treatment occurred as early as 5 minutes after removal of the compound, with complete microtubule arrays found within 22 hours after drug removal .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is known that this compound is moderately toxic to mammals . It is considered to be an acetyl cholinesterase inhibitor, which can lead to a variety of neurological effects
Eigenschaften
IUPAC Name |
N-[methoxy-(4-methyl-2-nitrophenoxy)phosphinothioyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N2O4PS/c1-8(2)12-18(19,16-4)17-11-6-5-9(3)7-10(11)13(14)15/h5-8H,1-4H3,(H,12,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEWQRWLIDWRMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OP(=S)(NC(C)C)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N2O4PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041600 | |
| Record name | Amiprofos-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36001-88-4 | |
| Record name | Amiprophos-methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36001-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amiprofos-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036001884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amiprofos-methyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313446 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Amiprofos-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-methyl O-(4-methyl-2-nitrophenyl) isopropylthiophosphoramidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMIPROFOS-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D130E8V1ON | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






